

## Next-Generation Disulfiram Analogs as Selective ALDH1A1 Inhibitors: A Technical Overview

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Compound of Interest		
Compound Name:	EWP 815	
Cat. No.:	B1206554	Get Quote

#### Introduction

Disulfiram (DSF), an FDA-approved medication for the treatment of alcohol dependence, has garnered significant interest for its potential as a repurposed anti-cancer agent.[1][2][3][4] Its therapeutic effect in oncology is largely attributed to its inhibition of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, which is a marker for cancer stem cells and is implicated in therapy resistance.[2][4] However, the clinical utility of disulfiram in non-alcoholic patients is hampered by its irreversible inhibition of ALDH2, the key enzyme in alcohol metabolism. This can lead to severe adverse effects if the patient is exposed to alcohol.

This technical guide provides an in-depth overview of a new generation of disulfiram analogs designed to selectively inhibit ALDH1A1 over ALDH2, thereby offering a potentially safer and more targeted approach to cancer therapy. While the specific compound "**EWP 815**" could not be identified in the existing scientific literature, this document will focus on the core principles and published data for a representative class of these novel analogs. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development.

#### Mechanism of Action: Achieving Isozyme Selectivity

Disulfiram and its analogs function as irreversible inhibitors of ALDH enzymes. The mechanism involves the carbamylation of a catalytic cysteine residue within the enzyme's active site.[2][5] This covalent modification blocks the enzyme's ability to oxidize aldehydes.



The rationale for developing selective disulfiram analogs lies in the structural differences between ALDH isozymes. Specifically, the substrate-binding tunnel of ALDH1A1 is larger than that of ALDH2.[2][5][6] By replacing the small ethyl groups of disulfiram with bulkier chemical moieties, such as aromatic or heteroaromatic rings, it is possible to synthesize analogs that are sterically hindered from entering the active site of ALDH2, while still effectively binding to and inhibiting ALDH1A1.[2][5][6] This structural modification is the key to achieving the desired selectivity and improving the safety profile of these potential anti-cancer agents.

# Quantitative Data: In Vitro Inhibition of ALDH Isozymes

The following table summarizes the in vitro inhibitory activity of disulfiram and a selection of its novel analogs against human recombinant ALDH1A1 and ALDH2. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

Compound	Modification	ALDH1A1 IC50 (μM)	ALDH2 IC50 (μM)	Selectivity (ALDH2/ALDH 1A1)
Disulfiram	Diethyl	0.15	3.4	22.7
Analog 2	p-Fluorobenzyl	0.17	> 500 (NI)	> 2941
Analog 4a	m-Fluorobenzyl	0.34	> 500 (NI)	> 1470
Analog 4b	o-Fluorobenzyl	0.52	> 500 (NI)	> 961
Analog 4c	p-Chlorobenzyl	0.85	> 500 (NI)	> 588

NI: No inhibition observed up to a concentration of 0.5 mM. Data adapted from Omran Z, et al., Molecules, 2022.[6]

# Experimental Protocols Synthesis of Disulfiram Analogs (Exemplified by Analog 2)



This protocol describes a general method for the synthesis of thiuram disulfides, the chemical class to which disulfiram and its analogs belong.

#### Materials:

- Appropriate secondary amine (e.g., N-(4-fluorobenzyl)ethan-1-amine)
- Carbon disulfide (CS2)
- Carbon tetrabromide (CBr4)
- Organic solvent (e.g., chloroform)

#### Procedure:

- Dissolve two equivalents of the secondary amine in an organic solvent.
- Add one equivalent of carbon disulfide to the solution and stir at room temperature.
- After the reaction is complete (monitored by TLC), add one equivalent of carbon tetrabromide and continue stirring.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the desired thiuram disulfide.[6]

#### In Vitro ALDH Inhibition Assay (Spectrophotometric)

This protocol details a common method for measuring the inhibitory activity of compounds against ALDH enzymes.

Principle: The activity of ALDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

#### Materials:

Human recombinant ALDH1A1 and ALDH2



- ALDH Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
- NAD+ solution
- Aldehyde substrate (e.g., propionaldehyde)
- Test compounds (disulfiram and its analogs) dissolved in DMSO
- 96-well microplate
- Spectrophotometric microplate reader

#### Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the assay buffer, NAD+ solution, and the test compound dilutions.
- Add the ALDH enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
- Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5-30 minutes).
- The rate of reaction is calculated from the linear portion of the absorbance curve.
- Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[7]

#### **Visualizations**



## Compound\_Library Primary Screen (ALDH1A1 Inhibition Assay) Inactive **Identify Active** Compounds ('Hits') Active Hits Secondary Screen (ALDH2 Inhibition Assay) Non-selective Analyze for Selectivity (ALDH1A1 vs ALDH2) Selective Hits Selective Lead Compounds Downstream Cellular Assays (e.g., Apoptosis)

#### Workflow for Screening Selective ALDH1A1 Inhibitors

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